Methoxymalonaldehyde
Description
Methoxymalonaldehyde (C₄H₆O₃) is a dialdehyde derivative featuring a methoxy (-OCH₃) substituent on the central carbon of a malonaldehyde backbone. Structurally, it consists of two aldehyde groups flanking a methoxy-substituted carbon (OCH₃–CH(OH)–CHO). This compound is of interest in organic synthesis due to its dual reactivity from the aldehyde groups and the electron-donating methoxy group, which influences its stability, solubility, and participation in condensation reactions. However, direct experimental data on this compound are scarce in the provided evidence, necessitating comparisons with structurally or functionally related compounds.
Properties
Molecular Formula |
C4H6O3 |
|---|---|
Molecular Weight |
102.09 g/mol |
IUPAC Name |
2-methoxypropanedial |
InChI |
InChI=1S/C4H6O3/c1-7-4(2-5)3-6/h2-4H,1H3 |
InChI Key |
JBDLAPGGRNEDKV-UHFFFAOYSA-N |
Canonical SMILES |
COC(C=O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on methoxy-substituted aromatic and heterocyclic compounds, which share functional group similarities but differ in backbone structure. Below is a comparative analysis based on substituent effects, physical properties, and reactivity.
Structural and Functional Analogues
Malonaldehyde (Propanedial) :
Lacking the methoxy group, malonaldehyde (HOCH₂CHO) is more reactive but less stable due to the absence of electron-donating substituents. Methoxymalonaldehyde’s methoxy group likely enhances stability via resonance and steric effects, as seen in methoxy-substituted aromatics like 4-hydroxybenzoic acid (, Compound 18), where methoxy groups increase thermal stability .- Methoxy-Substituted Aromatics: Compounds such as 5-γ-p-methoxy-2-γ-tolyloxazole (m.p. 145°C, ) and (S)-methoxy-(3,5-dimethoxy-4-hydroxyphenyl)ethanediol (, Compound 16) demonstrate that methoxy groups elevate melting points compared to non-methoxy analogues (e.g., 5-phenyl-2-δ-chlorophenyloxazole, m.p. 107°C, ). This trend suggests this compound may exhibit higher thermal stability than malonaldehyde .
- Aldehyde-Containing Derivatives: (E)-3-(4-methoxyphenyl)-2-propenoic acid (, Compound 19) shares a methoxy-aromatic-aldehyde-like structure. Its conjugation system stabilizes the molecule, a feature this compound may exploit in enolization or nucleophilic reactions .
Physical and Chemical Properties
* Inferred properties based on structural analogs.
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